molecular formula C15H12N2O4S B15228538 methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1638763-43-5

methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B15228538
CAS No.: 1638763-43-5
M. Wt: 316.3 g/mol
InChI Key: MHCQXKWIIYYNGB-UHFFFAOYSA-N
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Description

Methyl1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both sulfonyl and ester functional groups in its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a sulfonyl chloride in the presence of a base, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide and bases like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of methyl1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The ester group may undergo hydrolysis, releasing the active pyrrolo[2,3-b]pyridine moiety, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar in structure but contains a thieno ring instead of a pyrrolo ring.

    Pyridine derivatives: Compounds with similar pyridine cores but different functional groups.

Uniqueness

Methyl1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to the combination of its sulfonyl and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-21-15(18)13-10-11-6-5-9-16-14(11)17(13)22(19,20)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCQXKWIIYYNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201138597
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638763-43-5
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638763-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(phenylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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